N-(2-chlorophenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methoxy group at position 6 and a propanamide linker connected to a 2-chlorophenyl moiety. Its molecular formula is C₁₉H₁₆ClN₅O₂, with a molecular weight of 405.82 g/mol. The structure combines a heterocyclic triazolopyridazine system with a lipophilic aromatic group, making it a candidate for diverse biological interactions, particularly in kinase inhibition or receptor modulation.
Properties
Molecular Formula |
C15H14ClN5O2 |
|---|---|
Molecular Weight |
331.76 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C15H14ClN5O2/c1-23-15-9-7-13-19-18-12(21(13)20-15)6-8-14(22)17-11-5-3-2-4-10(11)16/h2-5,7,9H,6,8H2,1H3,(H,17,22) |
InChI Key |
NTOSVRDXVULWBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)NC3=CC=CC=C3Cl)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide typically involves the following steps:
Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with suitable precursors under controlled conditions.
Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced into the triazolopyridazine core.
Attachment of the propanamide moiety: The final step involves the coupling of the triazolopyridazine intermediate with a propanamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or tool in biological studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Key Research Findings
- Antimicrobial Screening : Derivatives with 4-ethoxyphenyl or 4-fluorophenyl groups (G395 series) demonstrated better solubility and moderate activity against Gram-positive bacteria, though less potent than standard antibiotics .
- Cytotoxicity : Chloro-substituted triazolopyridazines (e.g., Compound 24) showed IC₅₀ values >1.2 μg/mL against HepA cells, suggesting a need for further optimization to match adriamycin’s potency .
- Synthetic Challenges : The introduction of methoxy groups at position 6 requires careful control of reaction conditions to avoid ring-opening side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
